Cas no 89-02-1 (2,4-Dinitrobenzenesulfonic Acid)

2,4-Dinitrobenzenesulfonic Acid is a sulfonic acid derivative characterized by the presence of two nitro groups at the 2- and 4-positions of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and specialty chemicals. Its strong electron-withdrawing properties make it valuable for electrophilic substitution reactions and as a precursor for sulfonamide derivatives. The compound exhibits high reactivity due to the nitro groups, enabling efficient functionalization in synthetic pathways. It is typically handled with care due to its potential irritant properties and should be stored under controlled conditions to maintain stability.
2,4-Dinitrobenzenesulfonic Acid structure
89-02-1 structure
Product Name:2,4-Dinitrobenzenesulfonic Acid
CAS No:89-02-1
MF:C6H4N2O7S
MW:248.170160293579
CID:81750
PubChem ID:87568712
Update Time:2025-06-08

2,4-Dinitrobenzenesulfonic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dinitrobenzenesulfonic acid hydrate
    • 2,4-Dinitrobenzenesulfonic acid dihydrate
    • 2,4-DINITROBENZENESULFONIC ACID
    • 3,5-Dichloroiodobenzene
    • NSC 152110
    • NSC 163960
    • 2,4-dinitro Benzenesulfonic acid dihydrate
    • 47G3GQ2L5S
    • DSSTox_RID_83446
    • DSSTox_CID_29330
    • DSSTox_GSID_49371
    • C6H4N2O7S.2H2O
    • Tox21_202875
    • 7609AF
    • ST50412011
    • 2,4-dinitrobenzenesulfonic acid, hydrate, hydrate
    • Benzenesulfonic acid, 2,4-dinitro-, hydrate (1:2)
    • Q27259053
    • 2,4-Dinitrobenzenesulfonic acid (ACI)
    • 2,4-Dinitrophenylsulfonic acid
    • 2,4-Dinitrobenzene-sulfonic acid
    • DB-285508
    • Benzenesulfonic acid, 2,4dinitro
    • 89-02-1
    • BENZENESULFONIC ACID, 2,4-DINITRO-
    • 2,4-dinitrobenzene sulfonic acid
    • UNII-3WF0U675G6
    • Benzenesulfonic acid,4-dinitro-
    • DTXSID00859151
    • DNBSA
    • 2,4-DNBSA
    • BRN 2147447
    • CHEMBL3303302
    • SCHEMBL63183
    • 4-11-00-00213 (Beilstein Handbook Reference)
    • EINECS 201-876-9
    • WLN: WSQR BNW DNW
    • NSC163960
    • 2,4-Dinitrobenzenesulphonic acid
    • Dinitrobenzenesulfonic acid
    • DTXCID30197371
    • 3WF0U675G6
    • Kyselina 2,4-dinitrobenzensulfonova [Czech]
    • CHEBI:53070
    • 2,4-dinitrobenzene sulphonic acid
    • Kyselina 2,4-dinitrobenzensulfonova
    • OVOJUAKDTOOXRF-UHFFFAOYSA-
    • Kyselina 2,4dinitrobenzensulfonova
    • 2,4Dinitrobenzenesulphonic acid
    • NSC-163960
    • Q27123943
    • 2,4-dinitrobenzene-1-sulfonic acid
    • NS00039303
    • 2,4-dinitrobenzene-1-sulphonic acid
    • 2,4Dinitrophenylsulfonic acid
    • NSC-152110
    • 2,4-Dinitrobenzenesulfonic Acid
    • MDL: MFCD00066017
    • Inchi: 1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15)
    • InChI Key: OVOJUAKDTOOXRF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(S(O)(=O)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 247.97400
  • Monoisotopic Mass: 269.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 156

Experimental Properties

  • Color/Form: This product is a crystal containing three molecules of water
  • Density: 1.826±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 265 ºC (ethanol )
  • Refractive Index: 1.6430 (estimate)
  • Solubility: Dissolution (35 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in methanol (2.5% w/v), slightly soluble in water.
  • PSA: 154.39000
  • LogP: 2.87690
  • Solubility: Soluble in water and ethanol, insoluble in petroleum ether and benzene

2,4-Dinitrobenzenesulfonic Acid Security Information

2,4-Dinitrobenzenesulfonic Acid Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4-Dinitrobenzenesulfonic Acid Pricemore >>

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2,4-Dinitrobenzenesulfonic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ;  6 h, pH 7.3, 37 °C
Reference
A thiol-inducible and quick-response DNA cross-linking agent
Xu, Yuanzhen; Wei, Hongbo; Chen, Jianjun; Gao, Kun, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 281-283

Production Method 2

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Triorganoantimony and triorganobismuth disulfonates. Crystal and molecular structure of (C6H5)3M(O3SC6H5)2 (M = Sb, Bi)
Ruether, R.; Huber, F.; Preut, H., Zeitschrift fuer Anorganische und Allgemeine Chemie, 1986, 539, 110-26

Production Method 3

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Synthesis of tetraphenylstibonium alkane and arene sulfonates. Crystal structure of tetraphenylstibonium benzenesulfonate hydrate
Ruether, Robert; Huber, Friedo; Preut, Hans, Journal of Organometallic Chemistry, 1985, 295(1), 21-8

Production Method 4

Reaction Conditions
1.1 Catalysts: 1-Pentanamine, N,N-dipentyl-, hydrochloride (1:1)
Reference
Nucleophilic aromatic substitution. 13. New method for the phase transfer-catalyzed sulfodechlorination of 1-chloro-2,4-dinitrobenzene
Gisler, Markus; Zollinger, Heinrich, Angewandte Chemie, 1981, 93(2),

2,4-Dinitrobenzenesulfonic Acid Raw materials

2,4-Dinitrobenzenesulfonic Acid Preparation Products

2,4-Dinitrobenzenesulfonic Acid Related Literature

Additional information on 2,4-Dinitrobenzenesulfonic Acid

Professional Introduction to 2,4-Dinitrobenzenesulfonic Acid (CAS No. 89-02-1)

2,4-Dinitrobenzenesulfonic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 89-02-1, is a significant compound in the realm of organic chemistry and industrial applications. This compound, characterized by its distinct molecular structure and chemical properties, has garnered considerable attention in both academic research and industrial chemistry. The presence of multiple nitro and sulfonic acid functional groups imparts unique reactivity, making it a valuable intermediate in synthesizing various derivatives with diverse applications.

The molecular formula of 2,4-Dinitrobenzenesulfonic Acid is C₆H₄(NO₂)₂SO₃, reflecting its composition of a benzene ring substituted with two nitro groups and a sulfonic acid moiety. This arrangement contributes to its solubility in polar solvents and its ability to participate in nucleophilic substitution reactions, which are pivotal in pharmaceutical synthesis. The sulfonic acid group, in particular, enhances its interaction with biological molecules, facilitating its use as a coupling agent or a modifying group in drug development.

In recent years, research has highlighted the role of 2,4-Dinitrobenzenesulfonic Acid in the development of novel materials and catalysts. Its nitro groups can be selectively reduced or transformed into other functional groups, enabling the creation of polymers with tailored properties. For instance, studies have demonstrated its utility in producing conductive polymers by incorporating it into conjugated systems. These advancements underscore the compound's versatility beyond traditional applications.

Moreover, the sulfonic acid derivative of 2,4-Dinitrobenzenesulfonic Acid has been explored for its potential in biocatalysis and green chemistry initiatives. Researchers have leveraged its ability to act as a Brønsted acid catalyst in organic transformations, reducing reliance on harsher conditions often required for such reactions. This aligns with global efforts to develop more sustainable chemical processes. The compound's compatibility with various reaction conditions makes it an attractive candidate for optimizing synthetic routes.

The pharmaceutical industry has also witnessed significant interest in 2,4-Dinitrobenzenesulfonic Acid due to its structural similarity to certain bioactive molecules. Its derivatives have been investigated as intermediates for antiviral and antibacterial agents. The nitro groups can be strategically modified to enhance binding affinity to target enzymes or receptors, a crucial step in drug design. Such explorations are part of ongoing efforts to combat emerging infectious diseases and improve therapeutic strategies.

Industrial applications of 2,4-Dinitrobenzenesulfonic Acid extend to dye manufacturing and analytical chemistry. As a sulfonated aromatic compound, it serves as a precursor for dyes that exhibit high color fastness and stability under various environmental conditions. In analytical chemistry, it is employed as a reagent or indicator due to its distinct spectral properties and reactivity patterns. These applications highlight the compound's broad utility across multiple sectors.

Recent advancements in computational chemistry have further enhanced the understanding of 2,4-Dinitrobenzenesulfonic Acid's behavior under different conditions. Molecular modeling studies have provided insights into its interaction with metal ions and other small molecules, aiding in the design of metal-organic frameworks (MOFs) with specific functionalities. Such research not only expands theoretical knowledge but also opens doors for innovative material science applications.

The safety profile of 2,4-Dinitrobenzenesulfonic Acid is another area of focus. While it requires standard laboratory precautions due to its potential irritant properties upon contact with skin or eyes, proper handling protocols ensure minimal risk when used under controlled conditions. Regulatory guidelines recommend adequate ventilation and personal protective equipment (PPE) during handling to mitigate any hazards associated with exposure.

Future research directions for 2,4-Dinitrobenzenesulfonic Acid are likely to explore novel synthetic methodologies and expanded applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for developing nanocatalysts or sensors with enhanced sensitivity. As the field evolves, interdisciplinary approaches combining organic synthesis with materials science will continue to unlock new possibilities for this versatile compound.

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